Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid is a complex organic compound with significant applications in various fields. This compound is known for its vibrant color properties, making it useful in dyeing and pigmentation processes. It is also recognized for its potential antimicrobial and cytotoxic activities, which have been explored in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the diazotization of 5-chloro-2-hydroxyaniline followed by coupling with naphthalen-2-ol. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo groups can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has been extensively studied for its applications in:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its cytotoxic effects on cancer cell lines, particularly colorectal carcinoma cells.
Industry: Utilized in textile dyeing, printing, and other industrial applications
Mechanism of Action
The compound exerts its effects through several mechanisms:
Antimicrobial Activity: Disrupts bacterial cell walls and inhibits essential enzymes.
Cytotoxic Activity: Induces apoptosis in cancer cells by interfering with cell cycle progression and promoting oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol
- Chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid
Uniqueness
This compound is unique due to its combination of azo and chromium complexes, which impart distinct color properties and biological activities. Its structural complexity allows for diverse applications in various fields, setting it apart from simpler azo compounds .
Properties
Molecular Formula |
C36H25ClCrN4Na2O7S+2 |
---|---|
Molecular Weight |
791.1 g/mol |
IUPAC Name |
disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O5S.C16H11ClN2O2.Cr.2Na/c23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;17-11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;;;/h1-11,23-24H,(H,25,26,27);1-9,20-21H;;;/q;;;2*+1 |
InChI Key |
OXMRQWZNALNKNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)O.[Na+].[Na+].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.